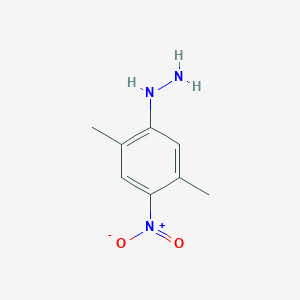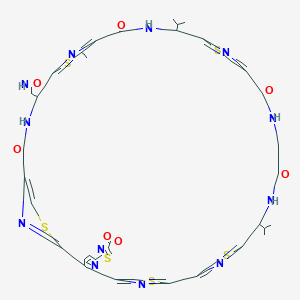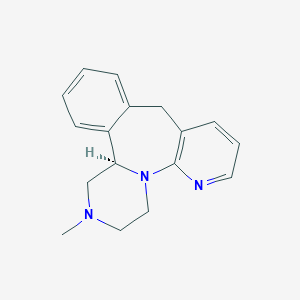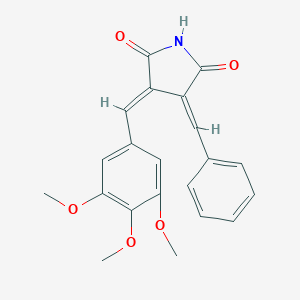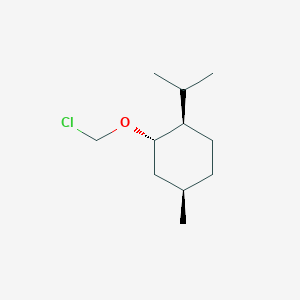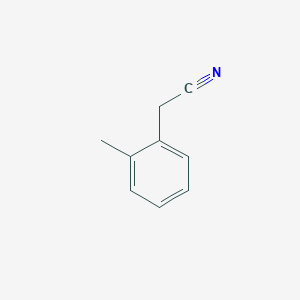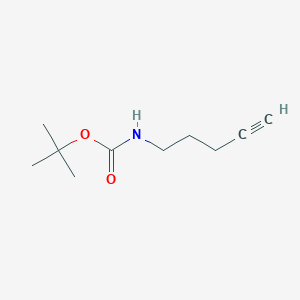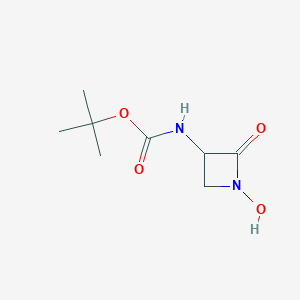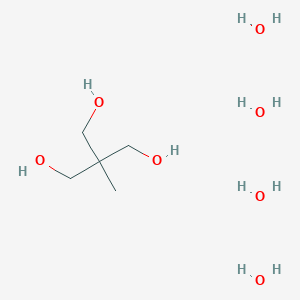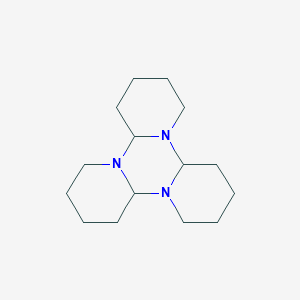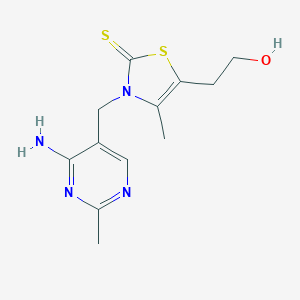
硫代硫胺素
描述
Thiothiamine is an impurity of Thiamine. Thiothiamine inhibits the activity of glutamate decarboxylase and decreases the concentration of GABA in brain tissue. Thiamine Impurity A;
Thiamine Impurity E is an impurity of B class vitamins such as thiamine. Thiamine is important for primary metabolism for all living organisms and is also used in the treatment or prevention of beriberi.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
科学研究应用
抗氧化剂研究
硫代硫胺素已被研究其潜在的抗氧化剂特性。 研究表明,硫胺素衍生物可以作为抗氧化剂,清除自由基并保护细胞免受氧化应激 . 这种应用对于了解硫代硫胺素如何促进新的抗氧化剂疗法的开发具有重要意义。
营养分析
在营养领域,硫代硫胺素在食品中维生素B1含量的分析中起作用。 液相色谱-串联质谱法 (LC-MS/MS) 等技术被用于确定婴儿配方奶粉和其他营养产品中硫胺素及其衍生物的含量 . 对于确保营养产品符合监管标准并提供必要的膳食需求至关重要。
生化研究
硫代硫胺素用于生化研究,以探索抗氧化剂的机制及其药物应用。 它有助于了解抗氧化剂的生物利用度和药理作用,这对于开发有效的药物递送系统至关重要 .
药物开发
在药物中,硫代硫胺素被用作离子交换色谱应用中仪器校准的标准。 这对环境或食品分析和质量控制非常重要,确保分析数据的准确性和可靠性 .
医学诊断
硫代硫胺素在医学诊断中具有应用,特别是在全血中硫胺素及其磷酸酯的测量中。 这对评估个体的维生素B1状况和诊断与硫胺素缺乏相关的疾病至关重要 .
工业合成
硫代硫胺素被合成用于各种工业应用,包括维生素的制造。 专利描述了合成硫代硫胺素的过程,突出了其在生产用于商业用途的维生素B1衍生物中的重要性 .
安全和危害
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Thiothiamine. It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
Thiothiamine, also known as Vitamin B1, primarily targets enzymes involved in energy metabolism and biosynthesis of nucleic acids . It also plays a role in the antioxidant machinery . The primary biologically active form of thiothiamine is the diphosphate, TDP .
Mode of Action
Thiothiamine interacts with its targets through a series of reactions. For instance, it undergoes simultaneous cleavage of the C–H and O–O bonds, leading to a very stable 2 (3 H )-thiazolone intermediate . This interaction results in changes in the structure and function of the targeted enzymes, thereby influencing the metabolic processes they are involved in .
Biochemical Pathways
Thiothiamine is involved in several biochemical pathways. It plays a key role in intracellular glucose metabolism . It is also a necessary co-factor for enzymes involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids . These pathways are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .
Pharmacokinetics
Thiothiamine exhibits a non-linear pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of thiamine have been studied, and it has been found that high blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and non-saturable passive process .
Result of Action
The action of thiothiamine results in a variety of molecular and cellular effects. It serves as a potent antioxidant, notably via the RAF mechanism . It also contributes to the regulation of ion channels in the nervous system . The deficiency of thiamine can lead to severe diseases such as beriberi and Wernicke encephalopathy .
Action Environment
The action of thiothiamine is influenced by various environmental factors. For instance, the water-soluble character of Vitamin B1 enhances proton transfers along hydrogen bonds of the water cluster . Moreover, the crystal form of thiothiamine can influence its action, efficacy, and stability . No risk for the environment resulting from the use of thiothiamine in animal nutrition is foreseen .
生化分析
Biochemical Properties
Thiothiamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of glutamate decarboxylase and decrease the concentration of GABA in brain tissue . The nature of these interactions is largely dependent on the specific biochemical context in which thiothiamine is present.
Cellular Effects
Thiothiamine has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation .
Molecular Mechanism
Thiothiamine exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, thiamine compounds have been shown to bind to the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and several key metabolic enzymes that do not use ThDP as a coenzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiamine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, thiamine and its phosphate esters are separated and measured in whole blood within 5.5 minutes, providing more rapid results than other methods .
Dosage Effects in Animal Models
The effects of thiothiamine vary with different dosages in animal models These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Thiothiamine is involved in several metabolic pathways . It interacts with various enzymes and cofactors. For instance, thiamine is absorbed in the form of thiamine or thiamine monophosphate and transported through the plasma membrane by thiamine transporter 1 (THTR1) and thiamine transporter 2 (THTR2) .
Transport and Distribution
Thiothiamine is transported and distributed within cells and tissues This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
属性
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCQQPFEFRKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184012 | |
| Record name | 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-35-4 | |
| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiothiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOTHIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QL0N8LM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thiothiamine?
A1: The molecular formula of thiothiamine is C12H16N4OS2, and its molecular weight is 296.41 g/mol.
Q2: What are the key spectroscopic characteristics of thiothiamine?
A2: Thiothiamine exhibits a maximum ultraviolet absorption at 320 nm. [] Infrared spectroscopy can also be used to confirm its structure. []
Q3: How can thiothiamine be detected and quantified in various matrices?
A3: Several methods exist to analyze thiothiamine:* Benzoyl peroxide method: Thiothiamine can be oxidized to thiochrome using benzoyl peroxide, followed by spectrophotometric quantification. [, , ]* Cyanogen bromide (BrCN) method: Similar to the benzoyl peroxide method, thiothiamine is converted to thiochrome using BrCN in an acidic medium and quantified spectrophotometrically. [, ]* Microbiological assay: Thiothiamine can be converted to thiamine using sulfite and then quantified using Lactobacillus fermenti. []* Paper Chromatography: This technique allows the separation and identification of thiothiamine from other compounds in complex mixtures. [, , , ]
Q4: How reliable are the analytical methods for detecting thiothiamine in natural sources like vegetables?
A4: While several methods can detect thiothiamine, variations in results highlight potential challenges. For example, the microbiological assay yielded lower values in scallions compared to the benzoyl peroxide method and failed to detect it in cabbages. [] This discrepancy could be due to factors influencing thiothiamine conversion to thiamine or the presence of interfering compounds in the matrix.
Q5: How stable is thiothiamine under different conditions?
A5: Thiothiamine is susceptible to oxidation, readily converting to thiamine in the presence of oxidants like oxygen, hydrogen peroxide, or during zeolite treatment. [, ] This instability poses challenges during isolation and necessitates careful handling to prevent degradation.
Q6: Are there strategies to improve the stability of thiothiamine?
A6: While specific strategies for thiothiamine are not extensively discussed in the provided literature, optimizing pH, temperature, and excluding oxygen during processing and storage could enhance stability. Further research exploring specific stabilizing agents and formulations is necessary.
Q7: What are the challenges in formulating thiothiamine for different applications?
A7: Thiothiamine's sensitivity to oxidation requires formulations that protect it from degradation. Research on suitable excipients, packaging, and storage conditions is crucial to ensure its stability and efficacy in any potential applications.
Q8: Does thiothiamine possess biological activity?
A8: While thiothiamine is an intermediate in thiamine synthesis and can convert to thiamine in biological systems, its inherent biological activity is not fully understood. Some studies suggest potential biological effects, but more research is needed. [, , , , ]
Q9: What is known about the safety and toxicity of thiothiamine?
A11: Information on the toxicity and safety profile of thiothiamine is limited in the provided research. While it is an intermediate in thiamine production and found naturally in some foods, dedicated toxicological studies are needed to ascertain potential adverse effects from exposure. One study reported a case of allergic contact dermatitis from occupational exposure. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)

